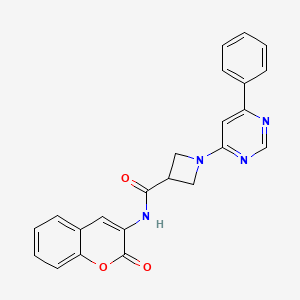![molecular formula C19H28N4O3S2 B2963025 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-65-1](/img/structure/B2963025.png)
4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a synthetic organic compound characterized by a complex structure involving a triazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine generally involves multiple steps:
Formation of the triazole ring: : This involves the cyclization of appropriate precursors under acidic or basic conditions.
Combination with the piperidine ring: : This step involves nucleophilic substitution or coupling reactions to combine the triazole intermediate with a piperidine derivative.
Industrial Production Methods: On an industrial scale, the synthesis would typically employ optimized conditions for each step, including the use of catalysts and controlling temperature and pressure to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The sulfur atom in the isopropylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce thiol derivatives.
Substitution: : The triazole ring and piperidine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid)
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: : Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Thiols, sulfides
Substitution: : Various substituted derivatives depending on the reagent used
Scientific Research Applications
The compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in organic synthesis, especially in creating complex molecules.
Biology: : May serve as a probe in studying enzymatic reactions or cellular processes involving triazole and piperidine-containing molecules.
Medicine: : Potential pharmaceutical applications due to its structural resemblance to bioactive molecules.
Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with molecular targets in biological systems:
Molecular Targets and Pathways: : Triazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or ionic interactions, influencing biological activity.
Biological Activity: : These interactions can lead to effects such as inhibition of enzymatic activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidine
1-[(4-methoxyphenyl)sulfonyl]piperidine
4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazole
Uniqueness: The uniqueness of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine lies in its combined structural features: a triazole ring with an isopropylsulfanyl group, a piperidine ring, and a methoxyphenyl sulfonyl moiety. This combination provides a distinctive profile in terms of chemical reactivity and potential biological activity.
This compound stands out for its versatility in chemical reactions and its broad range of applications, making it a compound of significant interest in various fields.
Properties
IUPAC Name |
4-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S2/c1-5-23-18(20-21-19(23)27-14(2)3)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-4)7-9-17/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUDFPHGLHRBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)
![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)
![3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)
![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)
![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)


![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)

